molecular formula C22H25N5O3S2 B1182355 SWIPFYGVFNGGER-UHFFFAOYSA-N

SWIPFYGVFNGGER-UHFFFAOYSA-N

Cat. No.: B1182355
M. Wt: 471.594
InChI Key: SWIPFYGVFNGGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The evidence primarily discusses other compounds with distinct InChIKeys, such as NPMRPDRLIHYOBW-UHFFFAOYSA-N (), ZIFOZVIANOGBCY-UHFFFAOYSA-N (), and ZUAHRNUGOGNEAB-UHFFFAOYSA-N ().

Given the absence of data on "SWIPFYGVFNGGER-UHFFFAOYSA-N," this article will outline a framework for comparative analysis based on methodologies observed in the evidence, focusing on physical properties, structural features, and therapeutic applications of analogous compounds.

Properties

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.594

InChI

InChI=1S/C22H25N5O3S2/c28-19(26-10-12-30-13-11-26)15-31-22-24-27-20(29)17-14-25(8-6-16-4-2-1-3-5-16)9-7-18(17)23-21(27)32-22/h1-5H,6-15H2

InChI Key

SWIPFYGVFNGGER-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)N4CCOCC4)CCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparative Framework for Structurally Similar Compounds

The following sections provide a template for comparing compounds using parameters derived from the evidence.

2.1. Physical and Chemical Properties

details properties such as molecular weight, LogP (lipophilicity), polar surface area (PSA), boiling point, and hydrogen bonding capacity for NPMRPDRLIHYOBW-UHFFFAOYSA-N. For example:

  • Molecular Weight : 250.3 g/mol
  • LogP : 2.1 (moderate lipophilicity)
  • PSA : 75 Ų (high polarity)
  • Hydrogen Bond Donors/Acceptors: 2/5 .
2.2. Structural Features

Key structural parameters include:

  • Rotatable Bonds : 4 (NPMRPDRLIHYOBW-UHFFFAOYSA-N) .
  • Stereochemical Complexity : 2 defined stereocenters .

Compounds like ZUAHRNUGOGNEAB-UHFFFAOYSA-N () feature heterocyclic moieties (e.g., benzothiazole rings) and functional groups (e.g., nitro groups) that influence reactivity and binding affinity.

Data Table: Comparison of Analogous Compounds

Parameter NPMRPDRLIHYOBW-UHFFFAOYSA-N ZUAHRNUGOGNEAB-UHFFFAOYSA-N LAPXWAZSGYKINT-UHFFFAOYSA-N
Molecular Weight 250.3 g/mol Not reported Not reported
LogP 2.1 Not reported Not reported
PSA 75 Ų Not reported Not reported
Therapeutic Area Not specified Anti-inflammatory, Anticancer Anti-infective
Screening Libraries Not applicable 300k Representative Compounds Frequent Hitters
Custom Synthesis No Yes Yes

Research Findings and Challenges

  • Regulatory Considerations : –5 emphasize the need for rigorous data on originator drugs (e.g., clinical safety, bioequivalence) when selecting reference standards for generics. This applies to any compound entering pharmaceutical development .
  • Screening Limitations: Compounds like ZIFOZVIANOGBCY-UHFFFAOYSA-N require validation via dose-response assays to rule out nonspecific binding ().
  • Structural Optimization : Modifications to rotatable bonds or stereochemistry (e.g., in NPMRPDRLIHYOBW-UHFFFAOYSA-N) can enhance metabolic stability .

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